17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol
Description
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol is a synthetic steroid derivative characterized by:
- A 1,5-diene structure (double bonds at positions 1 and 5).
- 17-alpha-methyl substitution, which enhances metabolic stability by resisting hepatic breakdown.
- 3-beta,17-beta-diol groups, which influence receptor binding and solubility.
Properties
CAS No. |
2694-98-6 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,14-17,21-22H,5,7-8,10-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
MQKCILYFKAJWDB-DTMQFJJTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C=C[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(C4)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C$${20}$$H$${30}$$O$$_2$$
- Molecular Weight: 302.5 g/mol
- IUPAC Name: (3R,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol
- CAS Number: 2694-98-6
The compound features a steroidal backbone with methylation at the 17-alpha position and two hydroxyl groups at the 3-beta and 17-beta positions, along with conjugated double bonds at positions 1 and 5 in the A and B rings of the steroid nucleus.
Preparation Methods of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol
Overview
Preparation of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol typically involves selective dehydrogenation of precursor steroids such as 17-alpha-methyltestosterone or methylandrostenediol. Two main approaches are documented:
Both methods aim to introduce or modify double bonds in the steroid nucleus to achieve the diene structure and maintain the hydroxyl groups at specific positions.
Chemical Dehydrogenation Methods
Chemical synthesis routes generally involve 1,2-dehydrogenation of 17-alpha-methyltestosterone or related substrates to form the conjugated diene system.
Selenium-Containing Reagents
- Traditional chemical methods use selenium dioxide or selenic acid as dehydrogenating agents to introduce double bonds at the 1,2-position of the steroid ring system.
- Reaction conditions are harsh: prolonged boiling (8-10 hours) at temperatures ≥120°C.
- The process leads to resinification of the reaction mass, causing significant product loss during isolation.
- Removal of selenium residues is laborious, requiring multiple treatments with mixtures such as sodium sulfide, sodium sulfite, ammonium hydroxide, and peroxyacids to purify the product.
- Selenium compounds pose toxicity risks due to vapor exposure, with strict occupational safety limits (maximum permissible concentration ~0.1 mg/m³), complicating industrial-scale production.
Limitations
- Harsh reaction conditions and toxic reagents limit scalability and environmental safety.
- Low selectivity and yield due to side reactions and product degradation.
- Complex purification steps increase production costs.
Microbiological (Biotransformation) Methods
Biotechnological approaches use microorganisms to catalyze selective steroid transformations under milder, environmentally friendly conditions.
Microbial Dehydrogenation
- Species such as Mycobacterium mucosum and Mycobacterium phlei have been employed to convert methylandrostenediol or 17-alpha-methyltestosterone into 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol via enzymatic 1,2-dehydrogenation.
- These methods avoid toxic selenium reagents and operate under milder conditions.
Challenges
- Use of 9α-hydroxylase inhibitors (e.g., heavy metal salts, dipyridyl, 8-hydroxyquinoline) is often required to improve yields (70-85%), but these inhibitors are toxic and difficult to remove from the final product.
- Low substrate loading limits productivity (typically ≤1 g/L), due to poor aqueous solubility of steroid substrates.
- Solid-phase substrate and product interactions lead to crystallization, reducing substrate availability and slowing reaction rates.
- The presence of unconverted substrate in the final product complicates meeting pharmaceutical purity standards.
Enhancements
Comparative Summary of Preparation Methods
| Aspect | Chemical Dehydrogenation | Microbiological Biotransformation |
|---|---|---|
| Reagents | Selenium-containing compounds (toxic) | Microorganisms (e.g., Mycobacterium spp.) |
| Reaction Conditions | Harsh (high temperature, long duration) | Mild (ambient to moderate temperature) |
| Environmental Impact | High (selenium toxicity, waste treatment) | Low (biodegradable, eco-friendly) |
| Yield | Moderate, losses due to side reactions | Moderate to good (70-85%) with inhibitors |
| Purification Complexity | High (removal of selenium residues) | Moderate (removal of inhibitors and residual substrate) |
| Substrate Loading | Not limited by solubility | Limited by low aqueous solubility (≤1 g/L) |
| Scalability | Challenging due to toxicity and purification | Limited by substrate solubility and fermentation parameters |
Research Findings and Data
Yield and Purity
- Chemical methods yield variable amounts of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol with purity often compromised by selenium residues and side products.
- Microbiological methods achieve yields up to 85% when 9α-hydroxylase inhibitors are used; however, residual inhibitors necessitate additional purification steps.
Reaction Conditions
| Method | Temperature (°C) | Reaction Time (hours) | Substrate Concentration (g/L) | Notes |
|---|---|---|---|---|
| Chemical (selenium-based) | ≥120 | 8-10 | Not limited | Requires careful selenium waste handling |
| Microbiological (Mycobacterium) | 25-37 | 24-72 | ≤1 | Requires inhibitors to improve yield |
Chemical Reactions Analysis
Metabolic Transformations
The compound undergoes phase I and phase II metabolism, characterized by enzymatic modifications:
-
Key finding : A-ring reduction is stereoselective, producing both 5α and 5β diastereomers . Hydroxylation at C6 and C16 enhances polarity for excretion .
Esterification and Sulfation
The hydroxyl groups at C3 and C17 participate in protective and derivatization reactions:
-
Mechanistic note : Dichloroacetylation at C17 is reversible under mild alkaline hydrolysis (e.g., NaHCO₃) . Sulfation facilitates 17-epimerization via intermediate sulfates .
Alkylation and Ether Formation
The C17 hydroxyl group reacts with alkylating agents:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Methylation | CH₃I in CH₂Cl₂ | 17β-methoxy derivative | |
| Ethylation | C₂H₅I with DMF | 17β-ethoxy analog | |
| Haloalkylation | ClCH₂I or ClSO₃CH₂Cl | 17β-(chloromethyl) ether |
-
Stereochemical outcome : Alkylation preserves the 17β-configuration but reduces hydrogen-bonding capacity .
Dehydration and Rearrangement
The diene system and hydroxyl groups enable elimination reactions:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Dehydration | POCl₃/pyridine | 16,17-dehydro derivative | |
| Acid-catalyzed rearrangement | H₂SO₄ or p-TsOH | 9,11-dehydro analogs |
-
Structural impact : Dehydration at C16/C17 introduces a double bond, altering planarity and receptor binding .
Oxidation Reactions
Controlled oxidation modifies the diene and hydroxyl moieties:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Epoxidation | m-CPBA in CH₂Cl₂ | 1,2-epoxide intermediate | |
| Mercuric oxidation | Hg(OAc)₂ in formic acid | 3-keto-1,4-diene derivative |
Stability and Degradation
The compound degrades under specific conditions:
| Condition | Degradation Pathway | Major Degradants | References |
|---|---|---|---|
| Acidic hydrolysis | HCl/MeOH, 25°C | 17α-methyl-3-keto-1,4-diene | |
| Alkaline hydrolysis | NaOH/EtOH, reflux | 3β-hydroxy-17α-methyl-5α-androstane-17β-ol |
Key Structural Determinants of Reactivity
Scientific Research Applications
Anabolic Effects
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol exhibits pronounced anabolic properties that are leveraged in clinical settings to promote muscle growth and recovery in patients suffering from muscle-wasting diseases. Its anabolic effects are more significant than its androgenic effects, making it a suitable candidate for therapeutic use without the extensive side effects associated with other steroids .
Hormonal Regulation
Research indicates that this compound can influence hormonal pathways by acting as an agonist for specific steroid hormone receptors. For example, it has been studied for its ability to affect the levels of dihydrotestosterone (DHT) and its metabolites, which are crucial for various physiological functions including prostate health .
Treatment of Viral Diseases
Recent studies have explored the use of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol in conjunction with antiviral therapies. It has been suggested that this compound may enhance the efficacy of certain antiviral agents through synergistic mechanisms .
Long-term Metabolite Detection
The compound is also significant in doping control within sports medicine. Its metabolites can be detected long after administration, which is crucial for anti-doping agencies to identify potential abuse among athletes. Research utilizing GC-MS techniques has shown that metabolites of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol can remain detectable for extended periods post-consumption .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways regulating cell growth and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Metabolic Stability and Modifications
- 17-alpha-methyl group: Enhances resistance to hepatic degradation, as seen in 17-alpha-methyl-5α-androstane-3β,17β-diol, which persists longer than its non-methylated counterparts .
- Diene vs. saturated backbones : The 1,5-diene in the target compound may reduce susceptibility to 5α-reductase, a key enzyme in steroid metabolism, thereby prolonging activity compared to 5α-reduced analogs like 17-alpha-methyl-5α-androstane-3β,17β-diol .
Receptor Interactions
- Estrogen receptor (ER) affinity: ADIOL binds ER with high affinity (Kd ≈ 6 nM), inducing estrogenic responses in mammary tissue .
- Androgen receptor (AR) modulation: The 3β,17β-diol configuration in methylated analogs may compete with endogenous androgens, though activity depends on backbone saturation and substituents .
Therapeutic Potentials
- Hypocholesterolemia : 17-alpha-methyl-5α-androstane-3β,17β-diol reduces serum cholesterol in dogs at low doses (1 mg/kg), surpassing its parent compound’s efficacy . The target compound’s diene structure might enhance lipid solubility or tissue targeting.
- Anti-inflammatory/anti-thrombocytopenia : Compounds with triene backbones (e.g., 1,5,11-trien derivatives) show promise in thrombocytopenia treatment, suggesting the 1,5-diene in the target molecule may confer similar benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
